![molecular formula C14H17ClN2O B2976305 N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide CAS No. 338420-58-9](/img/structure/B2976305.png)
N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide, also known as CP 55940, is a synthetic cannabinoid that was first synthesized in 1974 by Pfizer. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and is used in scientific research to study the endocannabinoid system and its effects on the body.
Wirkmechanismus
N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide 55940 is a potent agonist of the cannabinoid receptors CB1 and CB2. When it binds to these receptors, it activates a series of intracellular signaling pathways that ultimately lead to a range of physiological effects. These effects include the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of various intracellular signaling cascades.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide 55940 has been shown to have a range of biochemical and physiological effects. These include the modulation of pain and inflammation, the regulation of appetite and metabolism, and the modulation of neuronal activity in the brain. It has also been shown to have anti-tumor properties and may have potential as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide 55940 in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for investigating the role of these receptors in various physiological and pathological processes. However, one limitation of using N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide 55940 is that its effects can be complex and difficult to interpret, as it can interact with multiple signaling pathways and have both agonist and antagonist effects depending on the context.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide 55940 and the endocannabinoid system. One area of interest is the development of more selective agonists and antagonists for the cannabinoid receptors, which could help to elucidate the specific roles of these receptors in various physiological processes. Another area of interest is the investigation of the endocannabinoid system in the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in the context of psychiatric disorders, such as anxiety and depression. Finally, there is growing interest in the potential use of cannabinoids as therapeutic agents for a range of conditions, including pain, inflammation, and cancer.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide 55940 involves several steps, starting with the reaction of 4-chlorobenzaldehyde with pyrrolidine to form 4-chloro-α-pyrrolidinobutyrophenone. This intermediate is then reacted with methylamine and acetic anhydride to form N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide 55940 is used in scientific research to study the endocannabinoid system and its effects on the body. It is often used as a tool to investigate the role of cannabinoid receptors in various physiological and pathological processes, such as pain, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(Z)-N-(4-chlorophenyl)-3-pyrrolidin-1-ylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-11(17-8-2-3-9-17)10-14(18)16-13-6-4-12(15)5-7-13/h4-7,10H,2-3,8-9H2,1H3,(H,16,18)/b11-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIWOIQVHTYGHX-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)Cl)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)NC1=CC=C(C=C1)Cl)/N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.